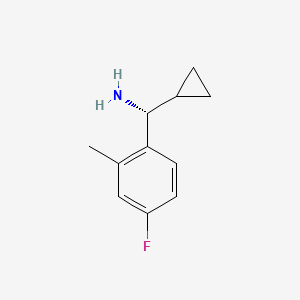

(R)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C11H14FN |

|---|---|

Molekulargewicht |

179.23 g/mol |

IUPAC-Name |

(R)-cyclopropyl-(4-fluoro-2-methylphenyl)methanamine |

InChI |

InChI=1S/C11H14FN/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3/t11-/m1/s1 |

InChI-Schlüssel |

LQMWRIYSAFGHPY-LLVKDONJSA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)F)[C@@H](C2CC2)N |

Kanonische SMILES |

CC1=C(C=CC(=C1)F)C(C2CC2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Methanamine Group

The methanamine group is introduced typically by:

- Reductive amination of the corresponding cyclopropyl ketone or aldehyde intermediate with ammonia or amine sources, often under catalytic hydrogenation or using reducing agents such as sodium cyanoborohydride.

- Direct nucleophilic substitution on halomethyl intermediates with ammonia or primary amines.

For example, the intermediate cyclopropyl(4-fluoro-2-methylphenyl)methanone can be converted to the amine via reductive amination, yielding the target methanamine structure.

Enantioselective Synthesis and Resolution

Obtaining the (R)-enantiomer involves:

- Use of chiral auxiliaries or catalysts during cyclopropanation or amination steps to induce stereoselectivity.

- Resolution of racemic mixtures by chiral chromatography or formation of diastereomeric salts.

One reported method includes the use of chiral amine precursors or chiral ligands in metal-catalyzed cyclopropanation to achieve high enantiomeric excess of the (R)-isomer.

Protection and Deprotection Steps

Protection of the amine as Boc (tert-butoxycarbonyl) or other protecting groups is common during intermediate steps to prevent side reactions, followed by deprotection under acidic conditions to yield the free amine.

Representative Synthesis Example

Research Findings and Yields

- Yields for key steps such as reductive amination and cyclopropanation typically range from 60% to 85%, depending on reaction conditions and substrate purity.

- Enantiomeric excesses above 90% have been reported using chiral catalysts or auxiliaries.

- The presence of fluorine on the aromatic ring enhances the compound's stability and biological activity by increasing lipophilicity and metabolic resistance.

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic signals for cyclopropyl protons and fluorine coupling constants provide confirmation of structure and stereochemistry.

- Mass Spectrometry : Molecular ion peaks consistent with C11H14FN (molecular weight 179.23 g/mol) confirm molecular identity.

- Optical Rotation : Specific rotation values ([α]D) confirm enantiomeric purity and absolute configuration.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C11H14FN |

| Molecular Weight | 179.23 g/mol |

| Key Starting Material | 4-fluoro-2-methylstyrene |

| Cyclopropanation Reagents | Sodium chlorodifluoroacetate, diglyme |

| Amination Method | Reductive amination with ammonia or amines |

| Chiral Induction Method | Chiral catalysts or resolution techniques |

| Typical Yield Range | 60–85% |

| Enantiomeric Excess | >90% |

| Analytical Techniques | NMR, MS, Optical Rotation |

Analyse Chemischer Reaktionen

Types of Reactions

®-cyclopropyl(4-fluoro-2-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonism

One of the prominent applications of (R)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine is its role as a selective agonist for the serotonin 5-HT2C receptor. Research has shown that derivatives of this compound exhibit significant activity at the 5-HT2C receptor, which is implicated in various neurological and psychiatric conditions. For instance, fluorinated cyclopropylmethylamine derivatives have been designed to enhance selectivity and potency at these receptors, demonstrating promising pharmacological profiles .

Table 1: Activity of Cyclopropyl Derivatives at 5-HT2C Receptor

| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |

|---|---|---|---|

| (+)-21a | 4.7 | 98 | 7 |

| (+)-21b | 8.0 | 96 | 20 |

The data indicates that modifications to the cyclopropane moiety can significantly influence receptor activity and selectivity, which is crucial for developing targeted therapies for mood disorders .

Anti-inflammatory Properties

Another area of interest is the compound's potential as an anti-inflammatory agent. Studies have demonstrated that certain derivatives can activate formyl peptide receptor 2 (FPR2), leading to reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in stimulated microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .

Table 2: In Vitro Anti-inflammatory Activity

| Compound | IL-1β Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| (S)-17 | 55 | 45 |

| (R)-16 | 60 | 50 |

These findings highlight the compound's capacity to modulate immune responses, making it a candidate for further investigation in treating neurodegenerative diseases .

Synthesis and Structural Insights

The synthesis of (R)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine and its derivatives involves intricate chemical processes designed to enhance efficacy and stability. For example, researchers have explored various substitution patterns on the phenyl ring to optimize binding affinity and metabolic stability. The incorporation of fluorine atoms has been particularly noted for improving lipophilicity and reducing oxidative metabolism .

Table 3: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of cyclopropylmethylamine derivatives |

| Step 2 | Fluorination of phenyl rings |

| Step 3 | Characterization using NMR and mass spectrometry |

This structured approach allows for the systematic development of compounds with desired pharmacological properties.

Neuropharmacology

In a study examining the effects of cyclopropyl derivatives on serotonin receptors, researchers found that specific modifications led to increased selectivity for the 5-HT2C receptor over others, such as 5-HT2A and 5-HT2B. The findings suggest a pathway for developing new treatments for anxiety and depression with fewer side effects associated with broader receptor activation .

Drug Development

Another significant application lies in drug development for conditions like congenital adrenal hyperplasia (CAH). The compound has been explored for its potential in synthesizing new therapeutic agents aimed at modulating hormonal pathways effectively .

Wirkmechanismus

The mechanism of action of ®-cyclopropyl(4-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclopropyl group and fluorinated aromatic ring contribute to its binding affinity and selectivity. The methanamine moiety allows for hydrogen bonding and electrostatic interactions with the target sites.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Key Observations:

- Fluorine and Methyl Groups : The 4-fluoro-2-methyl substitution in the target compound balances lipophilicity and metabolic stability. Fluorine enhances electronegativity and bioavailability, while the methyl group may restrict rotational freedom, improving receptor binding .

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics.

- N-Substituents : Compounds with bulky N-substituents (e.g., indol-7-ylmethyl in ) exhibit selectivity for serotonin receptors, suggesting that the target compound’s primary amine may favor different targets.

Physicochemical Properties

Pharmacological Implications

- Serotonin Receptor Ligands : Analogs with methoxy or indole substituents () show 5-HT2C selectivity, suggesting the target compound’s fluoromethyl group may modulate receptor affinity.

- Cardiac Applications : The trifluoromethyl-substituted analog in activates cardiac troponin, highlighting the impact of electron-withdrawing groups on cardiovascular targets.

Stereochemical Considerations

The (R)-enantiomer is often pharmacologically distinct from the (S)-form. For example:

- (S)-Cyclopropyl(4-methoxyphenyl)methanamine HCl () may exhibit different metabolic stability or receptor interactions compared to the R-configuration.

Biologische Aktivität

(R)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine, a fluorinated cyclopropane derivative, has garnered attention in pharmacological research due to its potential as a selective agonist for the 5-HT2C receptor. This receptor is implicated in various central nervous system disorders, including obesity, schizophrenia, and drug addiction. This article compiles findings from diverse sources to elucidate the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of (R)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine is influenced significantly by its structural components. Key findings from SAR studies include:

- Fluorination Impact : The introduction of fluorine at the 4-position of the phenyl ring has been shown to enhance potency and selectivity for the 5-HT2C receptor. Compounds with this modification have demonstrated comparable or superior activity compared to their non-fluorinated counterparts .

- Substituent Variability : Variations at the 3-position of the phenyl ring (e.g., methyl or halogen substituents) have been tolerated without significant loss of activity. For instance, compounds with bromine or chlorine substitutions exhibited higher potency than those with smaller substituents like fluorine .

Table 1: Potency and Selectivity of Various Derivatives

| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |

|---|---|---|---|

| (+)-21a | 4.7 | 98 | 2 |

| (+)-21b | 8.0 | 96 | 20 |

| Parent Compound | 5.2 | 108 | 7 |

Pharmacodynamics

The compound exhibits high affinity for the 5-HT2C receptor, with reported EC50 values in the low nanomolar range, indicating strong agonistic activity. The selectivity profile suggests that it preferentially activates the 5-HT2C receptor over other subtypes such as 5-HT2A and 5-HT2B, which is crucial for minimizing side effects associated with broader serotonin receptor activation.

Therapeutic Potential

Given its potent activity at the 5-HT2C receptor, (R)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine has potential applications in treating disorders linked to serotonin dysregulation:

- Obesity : Activation of the 5-HT2C receptor is associated with appetite suppression and weight loss, making this compound a candidate for obesity management therapies.

- Psychiatric Disorders : The selective agonism may offer therapeutic benefits in conditions like schizophrenia and depression by modulating serotonin pathways without significant activation of other serotonin receptors that could exacerbate symptoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.